Methyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the chemical formula C20H31BO6. This compound is characterized by the presence of two boronate ester groups attached to a benzoate core. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 3,5-dibromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The boronate ester groups can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronate ester groups.
Scientific Research Applications
Methyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its ability to participate in coupling reactions. The boronate ester groups facilitate the formation of carbon-carbon bonds by acting as nucleophiles in the presence of a palladium catalyst. This allows for the efficient synthesis of complex organic molecules .
Molecular Targets and Pathways:
Palladium Catalysts: The compound interacts with palladium catalysts to form reactive intermediates that facilitate coupling reactions.
Comparison with Similar Compounds
Methyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronate esters:
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with different substitution patterns on the benzene ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with different functional groups, used in the synthesis of conjugated copolymers.
Uniqueness: this compound is unique due to its dual boronate ester groups, which enhance its reactivity and versatility in organic synthesis .
Properties
Molecular Formula |
C20H30B2O6 |
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Molecular Weight |
388.1 g/mol |
IUPAC Name |
methyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C20H30B2O6/c1-17(2)18(3,4)26-21(25-17)14-10-13(16(23)24-9)11-15(12-14)22-27-19(5,6)20(7,8)28-22/h10-12H,1-9H3 |
InChI Key |
SDPOBDKIGRXJDK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
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